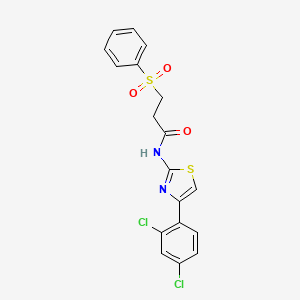
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of chemicals that are extensively studied for their diverse biological activities and chemical properties. Compounds with similar structural features have been synthesized and analyzed to understand their molecular structure, synthesis pathways, and potential applications in various fields, including pharmaceuticals and material science.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, a synthesis pathway could start with the esterification of an acid, followed by hydrazination, salt formation, and cyclization to form the core structure, which is further modified to introduce specific functional groups (Chen et al., 2010).
Molecular Structure Analysis
Molecular structure analysis is often carried out using techniques like X-ray crystallography, which reveals the crystalline structure and the orientation of molecules in the solid state. This analysis helps in understanding the molecular geometry, bond lengths, angles, and the overall shape of the molecule (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by the presence of functional groups like sulfonyl, chlorophenyl, and thiazolyl groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution, and influence the compound's biological activity and solubility (Viji et al., 2020).
Aplicaciones Científicas De Investigación
Matrix Metalloproteinase Inhibition : Some derivatives of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide have been found to be potent inhibitors of matrix metalloproteinases (MMPs) (Schröder et al., 2001).
Antimicrobial and Cytotoxic Activities : Various thiazole derivatives, including structures similar to the specified compound, have shown significant antimicrobial and cytotoxic activities against different bacterial, fungal strains, and cancer cells (Dawbaa et al., 2021).
Antimicrobial and Antifungal Effects : Specific thiazole derivatives have demonstrated antifungal and antibacterial effects, confirmed through molecular docking and spectroscopic techniques (Viji et al., 2020).
Herbicidal Activity : Certain derivatives have been found effective as herbicides, showcasing the diversity in the application of these compounds in agriculture (Liu et al., 2008).
Antitumor Activities : Synthesis of derivatives with modifications in the thiazole ring has led to compounds with promising antitumor activities, as seen in various in vitro screenings (Ling et al., 2008).
Anticonvulsant Agents : The synthesis of azoles incorporating a sulfonamide thiazole moiety, akin to the compound , has been associated with significant anticonvulsive effects (Farag et al., 2012).
Potential Drug Candidates for Alzheimer’s Disease : A series of derivatives have been synthesized for evaluation as new drug candidates for Alzheimer's disease, demonstrating the potential of such compounds in neurodegenerative disease research (Rehman et al., 2018).
SARS-CoV-2 Agent : A derivative of this compound has been synthesized and investigated as a potential agent against SARS-CoV-2, highlighting its relevance in current pandemic research (Eno et al., 2022).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c19-12-6-7-14(15(20)10-12)16-11-26-18(21-16)22-17(23)8-9-27(24,25)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMVGKOMRFJQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2490675.png)
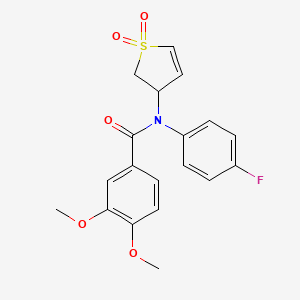
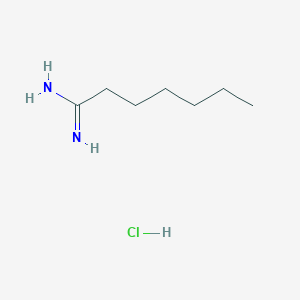
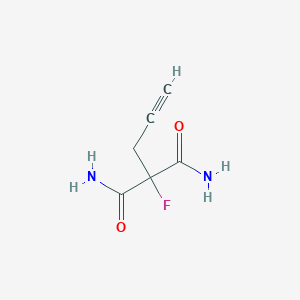
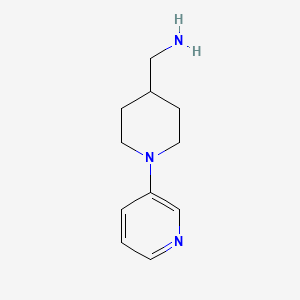
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2490686.png)
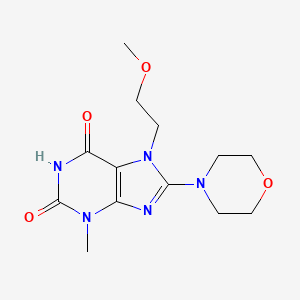
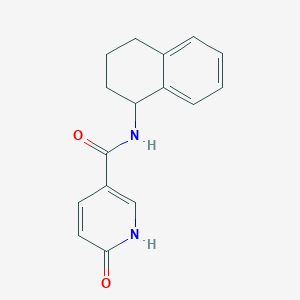
![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2490690.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)
![1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2490693.png)
